molecular formula C18H18N4OS B2586487 2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-4-carboxamide CAS No. 2034390-41-3

2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-4-carboxamide

Cat. No. B2586487
M. Wt: 338.43
InChI Key: YOFRVLXIGYCBFJ-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-4-carboxamide” are not specified in the available resources .

Scientific Research Applications

Chemical Synthesis and Derivative Exploration

Researchers have developed a variety of chemical synthesis techniques and explored derivatives related to the core structure of 2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-4-carboxamide. These efforts have led to the creation of novel compounds with potential applications in medicinal chemistry and materials science. For example, the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thione and their thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives demonstrates the versatility and reactivity of these core structures for generating compounds with diverse chemical properties (Fadda et al., 2013). Additionally, the synthesis of thiazolo and triazolo pyrimidines and pyrimido triazine derivatives further illustrates the chemical flexibility and potential for creating compounds with tailored functionalities (Haiza et al., 2000).

Antiprotozoal and Anti-inflammatory Activities

The antiprotozoal activity of quaternary 2-phenylimidazo[1,2-a]pyridinum salts, including derivatives with amido and substituted hydrazone functionalities, has been explored, demonstrating significant activity against Trypanosoma rhodesiense, a causative agent of sleeping sickness. This showcases the potential for developing novel antiprotozoal therapies based on this chemical scaffold (Sundberg et al., 1990). Additionally, some thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activities, providing a foundation for further exploration of these compounds as potential anti-inflammatory agents (Tozkoparan et al., 1999).

Anticancer and Antihypertensive Activities

Research into the therapeutic applications of derivatives similar to 2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-4-carboxamide has identified compounds with promising anticancer and antihypertensive activities. For instance, novel pyrimidine derivatives clubbed with thiazolidinone have shown significant antimicrobial and anticancer activity, indicating their potential as therapeutic agents against various diseases (Verma & Verma, 2022). Similarly, derivatives have been evaluated for their antihypertensive α-blocking activity, showcasing their potential for treating hypertension (Abdel-Wahab et al., 2008).

Future Directions

The future directions for the research and development of “2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-4-carboxamide” are not specified in the available resources .

properties

IUPAC Name

2-methyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-12-19-16(11-24-12)18(23)21-14-7-3-2-6-13(14)15-10-22-9-5-4-8-17(22)20-15/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFRVLXIGYCBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-4-carboxamide

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